

A Comparative Guide to Hinc II Restriction Enzyme Performance from Various Suppliers

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Compound of Interest

Compound Name: **Hinc II**

Cat. No.: **B13384543**

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For researchers, scientists, and professionals in drug development, selecting the right reagents is a critical first step in ensuring the success of an experiment. This guide provides a comparative overview of the **Hinc II** restriction enzyme from several leading biotechnology suppliers. While direct, third-party comparative performance data is not readily available, this document summarizes the product specifications and recommended protocols from each manufacturer to aid in your selection process.

Hinc II Specification Comparison

The following table outlines the key specifications for the **Hinc II** restriction enzyme as provided by Thermo Fisher Scientific, New England Biolabs (NEB), BMLabosis, Jena Bioscience, and NIPPON Genetics EUROPE. This allows for a side-by-side comparison of their recommended reaction conditions and enzyme characteristics.

Feature	Thermo Fisher Scientific	New England Biolabs (NEB)	BMLabosis	Jena Bioscience	NIPPON Genetics EUROPE
Unit Definition	1 µg of lambda DNA in 1 hour at 37°C in 50 µL.[1]	1 µg of DNA in 1 hour at 37°C in a total volume of 50 µL.[2][3]	1 µg of Lambda DNA in 1 hr at 37°C in a total reaction volume of 50 µL.[4][5]	1 µg of Lambda DNA in 1 hour at 37°C in a total reaction volume of 50 µL.[6]	1 µg of Lambda DNA completely in 1 hour at 37°C in 50 µL of reaction mixture.[7]
Supplied Buffer	10X Tango™ Buffer	10X rCutSmart™ Buffer	10x Hincll Buffer	10x Universal Buffer (UB)	Buffer IV
Reaction Temperature	37°C[1]	37°C[2]	37°C[4][5]	37°C[6]	37°C[8]
Heat Inactivation	65°C for 20 min[1]	65°C for 20 minutes[2][3]	65°C for 20 min[4][5]	65°C for 20 min	65°C for 20 min[8]
Storage Buffer	10 mM Tris-HCl (pH 7.5), 200 mM KCl, 1 mM DTT, 0.1 mM EDTA, 0.5 mg/mL BSA, 50% glycerol. [1]	10 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM DTT, 0.1 mM EDTA, 200 µg/ml Recombinant Albumin, 50% Glycerol.[2][3]	10 mM Tris-HCl (pH 7.5), 200 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.1% dithiothreitol, 100 µg/ml BSA, 50% glycerol.[4][5]	10 mM Tris-HCl (pH 7.4), 200 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.1% Triton™X-100, 500 µg/ml BSA, 50% glycerol.[4][5]	Not specified [6]
Methylation Sensitivity	Not specified	Not sensitive to dam and dcm methylation. Blocked by	No inhibition by dam, dcm. Potential inhibition by	Not specified	Conditionally sensitive to CpG methylation. [8]

some combinations of overlapping CpG methylation. [2][3]

			Information	
			on star	
Star Activity	Not specified	Can be reduced with High-Fidelity Restriction Enzymes.[2]	activity is provided if it occurs at less than a 600-fold functional excess.[9]	Not specified

Experimental Protocols

Below are detailed methodologies for key experiments involving **Hinc II**, based on generalized protocols from the suppliers.

Standard Restriction Digestion Protocol

This protocol is a general guideline for digesting DNA with **Hinc II**. For optimal results, always refer to the specific protocol provided by the supplier of your enzyme.

- Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents in the specified order:
 - Nuclease-free water to bring the final volume to 50 µL.
 - 5 µL of the recommended 10X reaction buffer.
 - 1 µg of substrate DNA.
 - 1-2 units of **Hinc II** enzyme (enzyme volume should not exceed 10% of the total reaction volume).[4][6]

- Mixing and Incubation: Gently mix the components by pipetting. Briefly centrifuge the tube to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 1 hour.[1][10]
- Stopping the Reaction: To stop the digestion, either heat-inactivate the enzyme at 65°C for 20 minutes (if applicable) or add a final concentration of 20 mM EDTA.[1]
- Analysis: The digested DNA is now ready for analysis, such as gel electrophoresis.

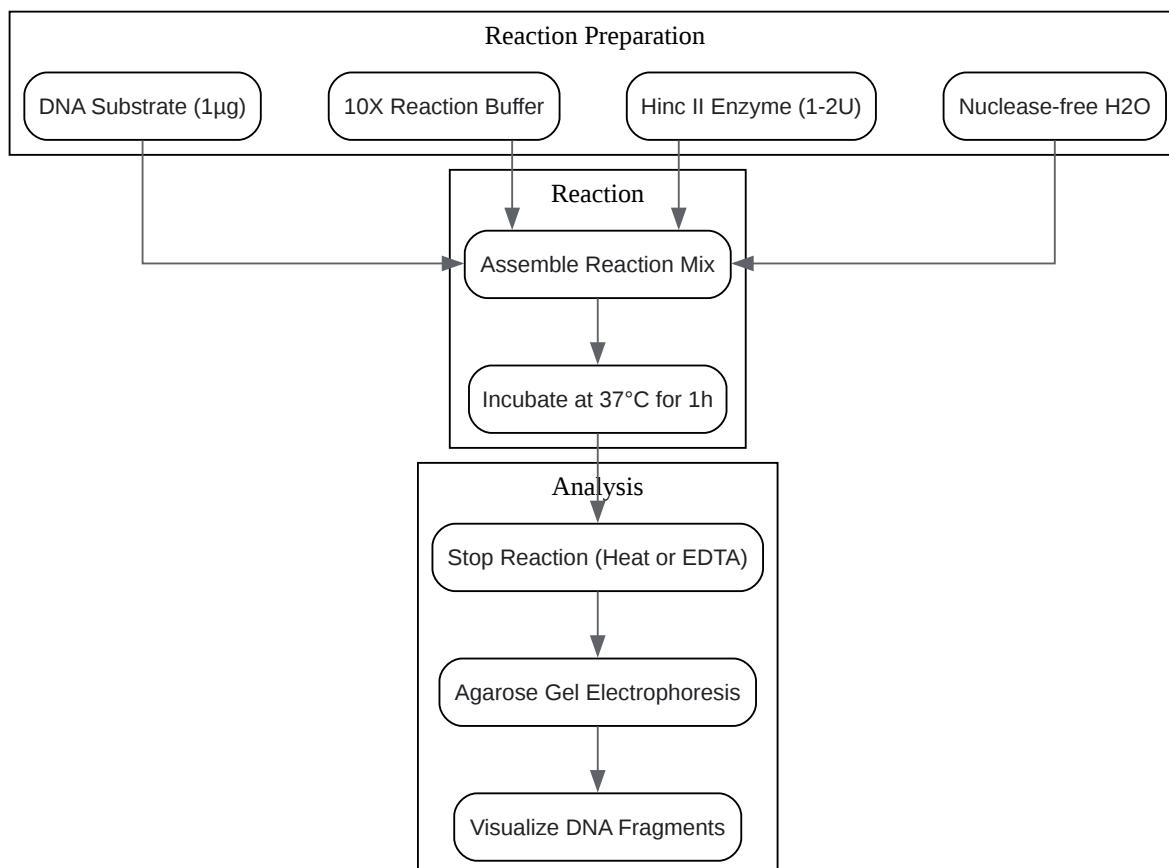
Star Activity Assessment Protocol

Star activity, or the cleavage at non-cognate recognition sites, can occur under non-optimal reaction conditions.[11] Conditions that can induce star activity include high glycerol concentrations, high enzyme-to-DNA ratios, low ionic strength, and high pH.[11][12][13]

- Reaction Setup: Prepare multiple reaction tubes. In each tube, combine the standard reaction components (buffer, 1 µg DNA).
- Introduce Non-Optimal Conditions: In separate tubes, introduce one of the following conditions known to promote star activity:
 - High Glycerol: Increase the glycerol concentration to over 5% (v/v).[11] Remember that the enzyme is stored in 50% glycerol, so the volume of enzyme added should not exceed 10% of the total reaction volume in a standard digest.[11]
 - High Enzyme Concentration: Increase the enzyme-to-DNA ratio significantly (e.g., 100 units of enzyme per µg of DNA).[11]
 - Low Ionic Strength: Use a reaction buffer with a lower salt concentration.
 - High pH: Adjust the pH of the reaction buffer to above 8.0.[13]
- Incubation and Analysis: Incubate all reactions, including a control reaction under optimal conditions, at 37°C for an extended period (e.g., 4-16 hours). Analyze the digestion products on an agarose gel. The presence of unexpected bands in the lanes with non-optimal conditions, which are absent in the control lane, indicates star activity.

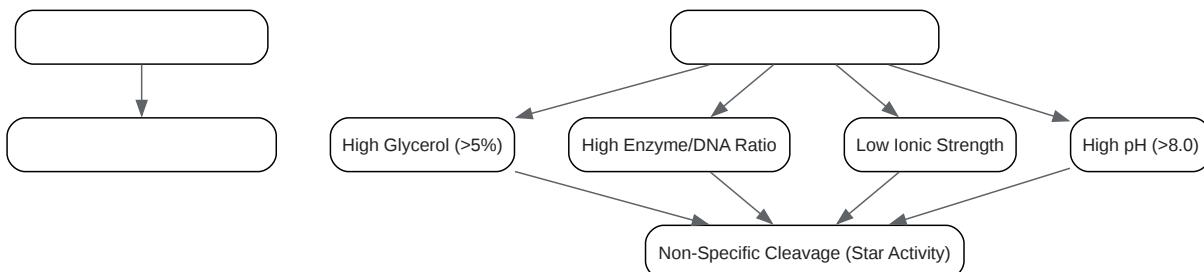
Visualizing the Workflow

The following diagrams illustrate the logical flow of a standard restriction digest experiment and the factors that can lead to star activity.



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Standard Restriction Digestion Workflow

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Factors Influencing **Hinc II** Specificity

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